Dimethyl Phthalate-13C2: A Technical Guide
Dimethyl Phthalate-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Phthalate-13C2 (DMP-13C2) is the isotopically labeled form of Dimethyl Phthalate (B1215562) (DMP), a ubiquitous compound used extensively as a plasticizer, in cosmetics, and as an insect repellent.[1][2] The incorporation of two carbon-13 isotopes into the methyl ester groups provides a valuable tool for researchers in various fields, particularly in metabolic studies, environmental analysis, and as an internal standard for quantitative analysis. This guide provides an in-depth overview of the technical aspects of Dimethyl Phthalate-13C2, including its chemical properties, synthesis, metabolic fate, and its role in endocrine disruption signaling pathways.
Chemical and Physical Properties
Dimethyl Phthalate-13C2 is chemically identical to its unlabeled counterpart, with the exception of the isotopic enrichment. This subtle difference in mass allows for its distinction in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Name | Dimethyl Phthalate-13C2 | [1][2] |
| Synonyms | 1,2-Benzenedicarboxylic acid, 1,2-di(methyl-13C) ester | |
| CAS Number | 1346598-73-9 | [1][2][3] |
| Molecular Formula | C₈¹³C₂H₁₀O₄ | [2][4] |
| Molecular Weight | 196.17 g/mol | [2][4] |
| Appearance | Colorless oily liquid | |
| Storage | 2-8°C Refrigerator |
Synthesis of Dimethyl Phthalate-13C2
The synthesis of Dimethyl Phthalate-13C2 typically involves the esterification of phthalic anhydride (B1165640) with ¹³C-labeled methanol (B129727). This method ensures the specific incorporation of the carbon-13 isotopes into the methyl ester groups of the phthalate molecule.
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis of Dimethyl Phthalate-13C2.
Experimental Protocol: Esterification of Phthalic Anhydride with ¹³C-Methanol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and a slight excess of ¹³C-labeled methanol (2.2 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure Dimethyl Phthalate-13C2.
Analytical Characterization
The purity and isotopic enrichment of Dimethyl Phthalate-13C2 are critical for its use as an internal standard and in metabolic studies. These parameters are typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound. The mass spectrum of Dimethyl Phthalate-13C2 will show a molecular ion peak at m/z 196, which is two mass units higher than that of the unlabeled dimethyl phthalate (m/z 194). The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic fragments showing a +2 Da shift if they retain both labeled methyl groups. A common fragment of phthalates is the phthalic anhydride ion at m/z 149; however, for dimethyl phthalate, a prominent fragment is observed at m/z 163, corresponding to the loss of a methoxy (B1213986) group.[5][6]
| Ion | m/z (Unlabeled DMP) | m/z (DMP-13C2) | Description |
| [M]⁺ | 194 | 196 | Molecular Ion |
| [M-OCH₃]⁺ | 163 | 164/165 | Loss of a methoxy group |
| [C₇H₄O₃]⁺ | 149 | 149 | Phthalic anhydride fragment |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule and is used to confirm the position of the ¹³C labels. The spectrum of Dimethyl Phthalate-13C2 will show enhanced signals for the carbons of the methyl ester groups due to the isotopic enrichment.
| Carbon Atom | Chemical Shift (δ, ppm) (Unlabeled DMP) | Expected Chemical Shift (δ, ppm) (DMP-13C2) | Multiplicity |
| Carbonyl (C=O) | ~167 | ~167 | Singlet |
| Aromatic C1, C2 | ~132 | ~132 | Singlet |
| Aromatic C3, C6 | ~129 | ~129 | Singlet |
| Aromatic C4, C5 | ~129 | ~129 | Singlet |
| Methyl (-CH₃) | ~52 | ~52 | Singlet (highly enhanced) |
Metabolism of Dimethyl Phthalate
Dimethyl phthalate, a low molecular weight phthalate, undergoes rapid metabolism in the body. The primary metabolic pathway involves hydrolysis by esterases, predominantly in the intestines and liver, to its monoester, monomethyl phthalate (MMP).[7][8] MMP is the major metabolite excreted in the urine. Unlike higher molecular weight phthalates, DMP does not undergo significant secondary oxidative metabolism.
Caption: The primary metabolic pathway of Dimethyl Phthalate (DMP).
Endocrine Disrupting Signaling Pathways
Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. The primary mechanisms of action involve interactions with nuclear receptors, such as the estrogen receptor (ER) and peroxisome proliferator-activated receptors (PPARs).[7][9]
Estrogen Receptor Signaling
Phthalates can bind to estrogen receptors (ERα and ERβ), mimicking the action of endogenous estrogens. This can lead to the activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function.[10][11]
Caption: Phthalate interference with the estrogen receptor signaling pathway.
PPAR Signaling Pathway
Phthalate metabolites, including MMP, can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[12][13][14][15] Activation of these receptors can lead to alterations in lipid metabolism, adipogenesis, and inflammatory responses.[12][14]
Caption: Phthalate metabolite activation of the PPAR signaling pathway.
Application: Use as an Internal Standard in GC-MS Analysis
Dimethyl Phthalate-13C2 is an ideal internal standard for the quantification of dimethyl phthalate and other phthalates in various matrices, such as food, beverages, and environmental samples.[1][16][17][18] The isotopic dilution method, where a known amount of the labeled standard is added to the sample prior to extraction and analysis, allows for accurate correction of analyte losses during sample preparation and instrumental analysis.
Experimental Workflow: Quantification of DMP in Beverages by GC-MS
Caption: A typical workflow for the quantification of DMP in beverages.
Detailed GC-MS Protocol for Beverage Analysis
This protocol is a composite based on established methods and should be validated for specific applications.[1][16][18]
-
Internal Standard Spiking: To 10 mL of the beverage sample in a glass centrifuge tube, add a precise volume of a standard solution of Dimethyl Phthalate-13C2 in a suitable solvent (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Liquid-Liquid Extraction: Add 5 mL of n-hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Extract Collection: Carefully transfer the upper hexane (B92381) layer to a clean glass vial.
-
Concentration: Evaporate the hexane extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Dimethyl Phthalate (DMP): m/z 163 (quantification), 194 (qualifier).
-
Dimethyl Phthalate-13C2 (DMP-13C2): m/z 165 (quantification), 196 (qualifier).
-
-
-
-
Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled DMP and a fixed concentration of DMP-13C2. Plot the ratio of the peak area of DMP to the peak area of DMP-13C2 against the concentration of DMP. Determine the concentration of DMP in the sample by comparing its peak area ratio to the calibration curve.
Conclusion
Dimethyl Phthalate-13C2 is an indispensable tool for researchers studying the environmental fate, metabolism, and toxicology of phthalates. Its use as an internal standard in isotopic dilution mass spectrometry provides a robust and accurate method for the quantification of dimethyl phthalate in complex matrices. Furthermore, its application in metabolic studies allows for the precise tracing of the biotransformation of this common environmental contaminant. Understanding the synthesis, analytical characterization, and applications of Dimethyl Phthalate-13C2 is crucial for advancing research in environmental science, toxicology, and drug development.
References
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- 11. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
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